2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate is an organic compound with significant applications in various fields of chemistry. It is known for its unique chemical properties, particularly its ability to act as a strong electrophile in various reactions. This compound is often used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate typically involves the reaction of 4-methylacetophenone with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process is also scaled up, often involving automated chromatography systems .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of the trifluoromethanesulfonate group, it acts as an excellent leaving group in nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethanesulfonate group is replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product is an amide derivative of the original compound .
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate involves its role as an electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the carbonyl carbon highly susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl trifluoromethanesulfonate: Similar in structure but lacks the oxoethyl group.
2-Fluoro-5-iodo-4-methylphenyl trifluoromethanesulfonate: Contains additional halogen atoms, which can alter its reactivity and applications.
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate is unique due to the presence of both the oxoethyl and trifluoromethanesulfonate groups. This combination provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4S/c1-7-2-4-8(5-3-7)9(14)6-17-18(15,16)10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGISBGPCZNHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40801210 |
Source
|
Record name | 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40801210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647862-22-4 |
Source
|
Record name | 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40801210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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